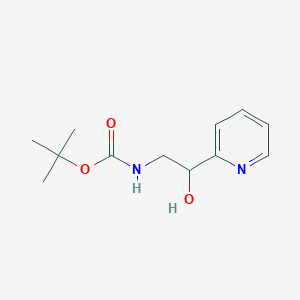

tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

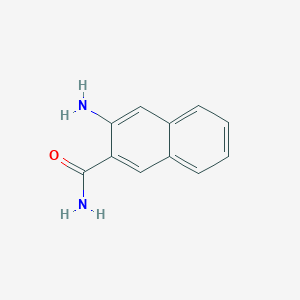

“tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate” is a chemical compound with the CAS Number: 213990-62-6 . It has a molecular weight of 238.29 and its IUPAC name is tert-butyl 2-hydroxy-2-(2-pyridinyl)ethylcarbamate .

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved at low temperatures by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate .Molecular Structure Analysis

The molecular formula of this compound is C12H18N2O3 . The InChI code for this compound is 1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) .Chemical Reactions Analysis

The Boc group in the compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications

Chemical Synthesis and Characterization tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate is involved in complex chemical synthesis processes. For example, it's used in the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, highlighting its role as an intermediate in chemical reactions (Wu, 2011). Additionally, this compound contributes to the synthesis and characterization of Schiff base compounds, revealing its utility in creating compounds with potential applications in various fields, including material science (Çolak et al., 2021).

Pharmaceutical and Biological Research In pharmaceutical and biological research, this compound serves as a crucial intermediate. Its significance is evident in the synthesis of biologically active compounds like omisertinib (AZD9291), highlighting its role in the development of therapeutic agents (Zhao et al., 2017). Furthermore, the compound's utility is demonstrated in the photoredox-catalyzed amination of o-hydroxyarylenaminones, suggesting its potential in creating aminochromones and amino pyrimidines, which are valuable in medicinal chemistry (Wang et al., 2022).

Material Science and Catalysis In material science and catalysis, this compound is used in the synthesis of complex molecular structures, such as carbazoles, indicating its role in developing materials with unique properties (Mudadu et al., 2008). Additionally, it's involved in alkoxycarbonylation reactions of alkenes, emphasizing its utility in industrial processes and the production of ester products (Dong et al., 2017).

Properties

IUPAC Name |

tert-butyl N-(2-hydroxy-2-pyridin-2-ylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTNLDCAFUECLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2473710.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2473713.png)

![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2473716.png)

![3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole](/img/structure/B2473717.png)

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2473723.png)

![[3-(Trifluoromethyl)phenyl]methylcyanamide](/img/structure/B2473728.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2473733.png)